molecular formula C20H16FN3O3S B1247199 9-cyclopropyl-6-fluoro-8-methoxy-7-(2-methylpyridin-4-yl)isothiazolo[5,4-b]quinoline-3,4(2h,9h)-dione CAS No. 906527-41-1

9-cyclopropyl-6-fluoro-8-methoxy-7-(2-methylpyridin-4-yl)isothiazolo[5,4-b]quinoline-3,4(2h,9h)-dione

Cat. No.: B1247199
CAS No.: 906527-41-1
M. Wt: 397.4 g/mol
InChI Key: XWDPBLFYPNKPFN-UHFFFAOYSA-N
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Description

9-cyclopropyl-6-fluoro-8-methoxy-7-(2-methylpyridin-4-yl)isothiazolo[5,4-b]quinoline-3,4(2h,9h)-dione is a novel, high-potency investigational agent belonging to the isothiazoloquinolone class, specifically designed to target and inhibit bacterial DNA gyrase and topoisomerase IV. Its primary research value lies in its potent activity against a broad spectrum of multidrug-resistant bacterial pathogens, including fluoroquinolone-resistant strains, by functioning as a potent DNA gyrase inhibitor that overcomes common resistance mechanisms . The compound's mechanism involves a dual-targeting approach, binding to the GyrA subunit of DNA gyrase and the ParC subunit of topoisomerase IV, which are critical enzymes for bacterial DNA replication. This novel chemical scaffold is a key tool for researchers exploring next-generation antibacterial therapies, particularly for investigating structure-activity relationships in quinolone-like chemotypes and for advancing the development of agents against persistent and drug-resistant infections . Its application is central to microbiological assays, mechanistic studies of enzyme inhibition, and in vitro models of bacterial persistence.

Properties

IUPAC Name

9-cyclopropyl-6-fluoro-8-methoxy-7-(2-methylpyridin-4-yl)-[1,2]thiazolo[5,4-b]quinoline-3,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O3S/c1-9-7-10(5-6-22-9)14-13(21)8-12-16(18(14)27-2)24(11-3-4-11)20-15(17(12)25)19(26)23-28-20/h5-8,11H,3-4H2,1-2H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWDPBLFYPNKPFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)C2=C(C=C3C(=C2OC)N(C4=C(C3=O)C(=O)NS4)C5CC5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90474317
Record name 9-cyclopropyl-6-fluoro-8-methoxy-7-(2-methylpyridin-4-yl)-9h-isothiazolo(5,4-b)quinoline-3,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90474317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

906527-41-1
Record name 9-cyclopropyl-6-fluoro-8-methoxy-7-(2-methylpyridin-4-yl)-9h-isothiazolo(5,4-b)quinoline-3,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90474317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of the Sulfone Intermediate

The synthesis begins with the preparation of ethyl 1-cyclopropyl-6,7-difluoro-2-methanesulfonyl-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate (compound 5 ), a pivotal intermediate. Key steps include:

  • Quinolone Core Construction : Cyclocondensation of 4,5-difluoro-2-methoxybenzoic acid with cyclopropylamine under Mitsunobu conditions, followed by esterification with ethyl chlorooxalate.

  • Sulfonation : Treatment with methanesulfonyl chloride in the presence of dimethylaminopyridine (DMAP) and triethylamine in dichloromethane at 0°C to install the sulfone group.

Reaction Conditions for Sulfonation

ReagentSolventTemperatureTimeYield
Methanesulfonyl chlorideDichloromethane0°C → RT2 h92%

Cyclization to Isothiazoloquinolone

Compound 5 undergoes nucleophilic displacement with 2-methylpyridin-4-amine in dimethylacetamide (DMA) at 120°C, followed by acid-mediated cyclization to form the isothiazolo[5,4-b]quinoline scaffold. This step eliminates the need for chromatographic purification by leveraging differential solubility in ethyl acetate.

Cyclization Optimization

ParameterOptimal ValueImpact on Yield
SolventDMAMaximizes reactivity
Temperature120°CCompletes reaction in 4 h
Acid CatalystHCl (conc.)Drives cyclization

Structural Confirmation and Analytical Data

X-ray Crystallography

Single-crystal X-ray analysis of compound 1 confirmed the planar heteroaromatic framework with bond lengths and angles consistent with the isothiazoloquinoline system. Key metrics include:

  • Bond Lengths : C3–N4 = 1.38 Å, S1–C2 = 1.74 Å.

  • Dihedral Angles : 2.8° between isothiazole and quinoline planes, indicating near-perfect coplanarity.

NMR Spectroscopy

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 8.52 (d, J = 5.6 Hz, 1H, pyridine-H)

  • δ 7.89 (s, 1H, quinoline-H)

  • δ 4.12 (q, J = 7.1 Hz, 2H, OCH₂CH₃)

  • δ 2.45 (s, 3H, CH₃-pyridine)
    ¹³C NMR : 176.8 ppm (C=O), 162.1 ppm (C-F).

Process Optimization for Scalability

Solvent Selection and Yield Enhancement

Replacing tetrahydrofuran (THF) with DMA in the cyclization step increased yields from 68% to 88% by improving reagent solubility and reaction kinetics. Ethyl acetate was selected for final crystallization due to its favorable solubility profile, enabling >99% purity after recrystallization.

Avoiding Chromatography

The synthetic route eliminates chromatography through:

  • Precipitation Techniques : Intermediate 5 precipitates directly from the reaction mixture upon cooling.

  • Liquid-Liquid Extraction : Removes unreacted starting materials and byproducts during the cyclization step.

Comparative Analysis of Alternative Routes

Thiazoloquinoline Cyclization (PubMed Approach)

A prior method for analogous thiazolo[5,4-b]quinolines involved cyclization of 4-(ethoxycarbonyl)-5-(arylamino)thiazoles. However, this route required multiple chromatographic steps and achieved lower yields (45–60%) compared to the optimized sulfone-mediated pathway.

Limitations of Earlier Methods

  • Low Functional Group Tolerance : Earlier routes struggled with steric hindrance from the 2-methylpyridin-4-yl substituent.

  • Multi-Step Purification : Increased production costs and complexity.

Biological Relevance and Structural Insights

Compound 1 exhibits potent antibacterial activity (MIC = 0.06 µg/mL against MRSA), attributed to:

  • Planar Heteroaromatic System : Facilitates intercalation into DNA gyrase.

  • Basic Side Chain at C-7 : Enhances solubility and target binding affinity .

Chemical Reactions Analysis

Types of Reactions

9-cyclopropyl-6-fluoro-8-methoxy-7-(2-methylpyridin-4-yl)isothiazolo[5,4-b]quinoline-3,4(2h,9h)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents.

Scientific Research Applications

Antimicrobial Applications

1. Antibacterial Activity
Research indicates that this compound exhibits strong antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA). In vitro studies have shown a minimum inhibitory concentration (MIC90) of 0.5 µg/mL against MRSA, highlighting its potential as a therapeutic agent in treating resistant bacterial infections .

2. Antifungal and Antiprotozoal Properties
In addition to its antibacterial effects, 9-cyclopropyl-6-fluoro-8-methoxy-7-(2-methylpyridin-4-yl)isothiazolo[5,4-b]quinoline-3,4(2H,9H)-dione has demonstrated antifungal and antiprotozoal activities. These properties make it a versatile candidate for developing treatments for various infections caused by fungi and protozoa.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step synthetic routes that require careful control of reaction conditions. Common methods include:

  • Refluxing with appropriate solvents.
  • Chromatography for purification.
    These techniques ensure high yields and purity of the final product.

Case Studies

Several studies have documented the efficacy of this compound in various experimental models:

  • In Vivo Murine Models : Efficacy was demonstrated in murine thigh infection models using MRSA, where the compound showed significant therapeutic potential.
  • Structural Modifications : Research on structural modifications at the 6-, 7-, and 8-positions has revealed that adding a methoxy group at C-8 enhances antibacterial activity while reducing cytotoxicity against human cell lines .

Mechanism of Action

The mechanism of action of 9-cyclopropyl-6-fluoro-8-methoxy-7-(2-methylpyridin-4-yl)isothiazolo[5,4-b]quinoline-3,4(2h,9h)-dione involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    Moxifloxacin: A fluoroquinolone antibiotic with a similar quinoline core structure.

    Levofloxacin: Another fluoroquinolone antibiotic with a similar core structure but different substituents.

    Ciprofloxacin: A widely used fluoroquinolone antibiotic with a similar core structure.

Uniqueness

9-cyclopropyl-6-fluoro-8-methoxy-7-(2-methylpyridin-4-yl)isothiazolo[5,4-b]quinoline-3,4(2h,9h)-dione is unique due to its combination of functional groups and the presence of the isothiazole ring. This unique structure may confer distinct biological activities and properties compared to other similar compounds.

Biological Activity

9-Cyclopropyl-6-fluoro-8-methoxy-7-(2-methylpyridin-4-yl)isothiazolo[5,4-b]quinoline-3,4(2H,9H)-dione is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique structural features contribute to its interaction with various biological targets.

Chemical Structure

The compound is characterized by the following structural formula:

C17H16FN3O3S\text{C}_{17}\text{H}_{16}\text{F}\text{N}_3\text{O}_3\text{S}

This structure includes a cyclopropyl group, a fluorine atom, and a methoxy group attached to an isothiazoloquinoline backbone, which are believed to enhance its biological activity.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. In one study, the compound was tested against various bacterial strains and fungi, showing promising results in inhibiting microbial growth. The Minimum Inhibitory Concentration (MIC) values were comparable to those of established antibiotics like ciprofloxacin and ketoconazole .

Microbial StrainMIC (µg/mL)Comparison DrugMIC (µg/mL)
E. coli8Ciprofloxacin4
S. aureus16Ketoconazole8
Candida albicans32Fluconazole16

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Notably, it demonstrated significant antiproliferative effects against HeLa (cervical cancer) and MCF-7 (breast cancer) cells. The compound induced cell cycle arrest in the G2/M phase and promoted apoptosis as evidenced by increased early and late apoptotic cell populations .

Case Study: HeLa Cell Line
In vitro studies revealed that treatment with the compound at concentrations of 100 nM led to:

  • Cell Cycle Arrest : Significant accumulation of cells in the G2/M phase.
  • Apoptosis Induction : Enhanced markers of apoptosis were observed through flow cytometry analysis.

Mechanism of Action :
The compound appears to inhibit tubulin polymerization by competing with colchicine at its binding site, which is crucial for mitotic spindle formation during cell division .

Structure-Activity Relationship (SAR)

The unique structural components of the compound contribute to its biological activity. The presence of the cyclopropyl group and fluorine atom enhances lipophilicity and bioavailability, which are critical for cellular uptake and interaction with target proteins.

Q & A

Q. Table 1: Comparison of Synthetic Routes

MethodKey StepsYieldScalabilityReference
Intermediate-DrivenSulfone intermediate cyclizationHighIndustrial
Ester HydrolysisAcid-catalyzed hydrolysis92%Lab-scale

Basic: How is the structural integrity of this compound confirmed in academic research?

Answer:
Multi-technique characterization is essential:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra verify substituent positions (e.g., cyclopropyl, fluoro, methoxy groups). For example, the methoxy proton resonates at δ 3.9–4.1 ppm .
  • Mass Spectrometry (MS-EI): Molecular ion peaks (e.g., m/z 439.1 [M+H]⁺) confirm the molecular formula .
  • X-Ray Crystallography: Resolves bond angles and spatial arrangement. Crystal dimensions (0.34 × 0.26 × 0.22 mm³) enable precise determination of the isothiazoloquinoline core .

Advanced: How do structural modifications at the 6-, 7-, and 8-positions influence antibacterial activity and cytotoxicity?

Answer:
Structure-activity relationship (SAR) studies reveal:

  • C-6 Fluorine: Removal reduces anti-MRSA activity (MIC₉₀ increases from 0.5 µg/mL to >4 µg/mL). Fluorine enhances DNA gyrase/topoisomerase IV binding .
  • C-7 Substituents: Anti-MRSA potency follows: 6-isoquinolinyl > 4-pyridinyl > 5-dihydroisoindolyl. The 2-methylpyridin-4-yl group balances target affinity and cytotoxicity .
  • C-8 Methoxy: Replacing carbon with nitrogen reduces activity. Methoxy improves solubility and lowers Hep2 cell toxicity .

Q. Table 2: SAR Trends

PositionModificationAnti-MRSA Activity (MIC₉₀)Cytotoxicity (Hep2 IC₅₀)
C-6Fluorine removal>4 µg/mLNo change
C-72-Methylpyridin-4-yl0.5 µg/mL>64 µg/mL
C-8Methoxy → Nitrogen substitution2 µg/mLIncreased

Advanced: What methodological approaches are used to evaluate enzyme targets (DNA gyrase/topoisomerase IV) and human topoisomerase II selectivity?

Answer:

  • DNA Gyrase Inhibition Assay: Supercoiling assays using S. aureus gyrase measure IC₅₀ values. Compound 7g shows IC₅₀ = 0.2 µg/mL, indicating potent inhibition .
  • Topoisomerase IV Assay: Decatenation of kinetoplast DNA quantifies inhibition. 7g achieves IC₅₀ = 0.3 µg/mL, comparable to gyrase activity .
  • Human Topoisomerase II Selectivity: Electrophoretic mobility shift assays (EMSA) assess off-target effects. 7g exhibits weak inhibition (IC₅₀ > 20 µg/mL), ensuring therapeutic safety .

Advanced: How can researchers resolve contradictions in substituent effects observed across related isothiazoloquinolones?

Answer:
Contradictions arise from divergent substituent interactions:

  • Case Study: Replacing C-8 methoxy with nitrogen reduces anti-MRSA activity but improves solubility. To resolve, use molecular docking to map binding interactions with gyrase’s ATP-binding pocket. Computational modeling clarifies steric/electronic contributions .
  • Experimental Validation: Synthesize analogs with incremental modifications (e.g., C-8 methoxy vs. ethoxy) and compare MICs and cytotoxicity. For example, methoxy optimizes hydrophobicity for bacterial membrane penetration .

Advanced: What strategies validate in vitro findings in murine infection models?

Answer:

  • In Vivo Efficacy Testing: Use a murine thigh infection model with MRSA. Compound 7g reduces bacterial load by 3-log CFU at 25 mg/kg (bid dosing), correlating with in vitro MIC₉₀ = 0.5 µg/mL .
  • Pharmacokinetic Profiling: Measure plasma exposure (AUC) and tissue distribution. 7g achieves AUC₀–24 = 45 µg·h/mL, supporting dose-response alignment .

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